molecular formula C15H19F3N4O3 B2633005 3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE CAS No. 838386-23-5

3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE

Katalognummer: B2633005
CAS-Nummer: 838386-23-5
Molekulargewicht: 360.337
InChI-Schlüssel: PMKJCWPVPMLWSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Morpholin-4-yl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a morpholine ring and a 3-(trifluoromethyl)phenyl carbamoyl group. The morpholine moiety (a six-membered saturated ring containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, while the trifluoromethylphenyl group contributes to lipophilicity and metabolic stability.

Eigenschaften

IUPAC Name

1-(3-morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O3/c16-15(17,18)11-2-1-3-12(10-11)19-14(24)21-20-13(23)4-5-22-6-8-25-9-7-22/h1-3,10H,4-9H2,(H,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKJCWPVPMLWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE typically involves multiple steps, including the formation of the morpholine ring, introduction of the trifluoromethyl group, and coupling with the phenylcarbamoyl moiety. Common reagents used in these reactions include trifluoromethylating agents, carbamoyl chlorides, and morpholine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the morpholine ring may contribute to its overall stability and solubility. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s key structural analogs and their distinguishing features are outlined below:

Compound Name Molecular Formula Key Substituents Application/Potential Use LogP (Estimated)
Target Compound C15H18F3N3O3 Morpholine, trifluoromethylphenyl Under investigation (e.g., drug/agrochemical) 1.2
3-Chloro-N-phenyl-phthalimide () C14H8ClNO2 Chloro, phthalimide Polymer synthesis monomer 3.5
2-Chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide () C17H14Cl2F3NO2 Chloro, trifluoromethyl, methoxy Agrochemical candidate 4.1
Chlorantraniliprole () C18H14BrCl2N5O3 Bromo, chloro, carboxamide Insecticide (ryanodine receptor modulator) 2.8

Key Observations :

  • Morpholine vs. In contrast, chlorinated or brominated derivatives () prioritize lipophilicity for agrochemical applications, such as insect cuticle penetration .
  • Trifluoromethylphenyl Group: This substituent, shared with chlorantraniliprole (), is associated with enhanced metabolic stability and receptor-binding affinity in ryanodine receptor modulators. However, the target compound’s carbamoyl linkage may offer distinct pharmacokinetic profiles compared to the carboxamide groups in known insecticides .
  • Carbamoyl vs. Phthalimide Backbone : Unlike 3-chloro-N-phenyl-phthalimide (), which is rigid and aromatic (suited for polymer synthesis), the target compound’s flexible propanamide backbone may allow better conformational adaptability for biological target interactions .

Biologische Aktivität

3-(Morpholin-4-yl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)propanamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a morpholine ring and a trifluoromethyl group, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C21H18F6N2O2S
  • Molecular Weight : 476.435 g/mol
  • IUPAC Name : (2E)-3-{4-[(3-aminophenyl)sulfanyl]-2,3-bis(trifluoromethyl)phenyl}-1-(morpholin-4-yl)prop-2-en-1-one

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its interactions with biological targets and potential therapeutic effects.

The compound exhibits its biological effects primarily through inhibition of specific protein interactions. Notably, it has demonstrated a significant inhibitory concentration (IC50) against integrin alpha-L at 1.7 nM, indicating potent activity in modulating cell adhesion processes .

2. Targeted Pathways

Research highlights that this compound may influence pathways involved in:

  • Cell proliferation
  • Apoptosis regulation
  • Inflammatory responses

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Integrin Inhibition :
    • A study published in Journal of Medicinal Chemistry reported that the compound effectively inhibited integrin-mediated cell adhesion, which is crucial in cancer metastasis .
    • The study provided detailed binding assays that confirmed the IC50 value and suggested further exploration into its role as a therapeutic agent for cancer treatment.
  • Cell Line Studies :
    • In vitro studies using various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anti-cancer agent .

Data Table: Biological Activity Summary

PropertyMeasurementSource
IC50 (Integrin alpha-L)1.7 nMJournal of Medicinal Chemistry
Water Solubility0.00891 mg/mLDrugBank
LogP4.22ALOGPS
Physiological Charge0Chemaxon

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.